N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Description
N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzothiophene moiety, a pyrrolidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-10-13-4-3-9-18(13)16(20)17-8-7-12-11-21-15-6-2-1-5-14(12)15/h1-2,5-6,11,13,19H,3-4,7-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYLKLWYYSBQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCCC2=CSC3=CC=CC=C32)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols with isocyanates under Rh-catalyzed conditions . The pyrrolidine ring can be introduced through a series of reactions involving the formation of a pyrrolidine intermediate, followed by functionalization to introduce the hydroxymethyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Introduction of various substituents onto the benzothiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various receptors or enzymes, modulating their activity. The pyrrolidine ring and carboxamide group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and are known for their diverse biological activities.
Benzothiophene derivatives: Similar core structure with variations in functional groups and substitution patterns.
Uniqueness
N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to the combination of its benzothiophene core with a pyrrolidine ring and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
